molecular formula C17H20FN3O2S B2964420 2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705350-86-2

2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2964420
CAS No.: 1705350-86-2
M. Wt: 349.42
InChI Key: VIDAFOMJRADOJX-UHFFFAOYSA-N
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Description

The compound “2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a thioether linkage, a pyrazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity, while the tetrahydro-2H-pyran-4-yl and pyrazole rings would add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the acetamide group might be susceptible to hydrolysis, while the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might influence its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel derivatives, including pyrazole-acetamide compounds, have been synthesized and characterized, demonstrating significant antioxidant activity. Such activities were evaluated through various assays, indicating the potential of these compounds in medicinal chemistry for developing antioxidant agents (Chkirate et al., 2019).

Anticancer Applications

  • Compounds with similar structural features have been evaluated for anticancer activity. For example, fluoro substituted benzo[b]pyran derivatives have shown anti-lung cancer activity at low concentrations, suggesting a promising approach for cancer therapy development (Hammam et al., 2005).

Antipsychotic Potential

  • Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has unveiled compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, presenting a novel class of antipsychotic agents (Wise et al., 1987).

Flavouring Applications

  • The evaluation of pyrazole-acetamide derivatives as flavoring substances has been conducted, confirming their safety for use in food based on dietary exposure estimates and toxicological assessments, thus expanding the utility of such compounds beyond medicinal applications (Younes et al., 2018).

Photophysical Properties

  • Synthesis of compounds like 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones has been reported, which exhibit bathochromic shifts in their absorption and emission maxima, suggesting their application as fluorogenic dyes for biochemical and biomedical imaging (Zaitseva et al., 2020).

Antimicrobial Properties

  • Studies on novel thiazole derivatives incorporating pyrazole moieties have shown significant antibacterial and antifungal activities, pointing towards the development of new antimicrobial agents (Saravanan et al., 2010).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could involve in vitro studies, in vivo studies, or computational modeling .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-14-1-3-16(4-2-14)24-12-17(22)20-15-9-19-21(11-15)10-13-5-7-23-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDAFOMJRADOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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